N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-7-8-1-5-10(6-2-8)13-11(14)9-3-4-9/h1-2,5-6,9H,3-4,7,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFQLRBYHZMULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779353-75-2 | |
| Record name | N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Amide Coupling via Acid Chloride Intermediate
The most widely reported method involves converting cyclopropanecarboxylic acid to its acid chloride, followed by reaction with 4-(aminomethyl)aniline.
Procedure :
- Activation of Cyclopropanecarboxylic Acid :
Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield cyclopropanecarboxylic acid chloride.
- Amide Bond Formation :
The acid chloride is dissolved in DCM and added dropwise to a solution of 4-(aminomethyl)aniline and triethylamine (TEA) at 0°C. The reaction proceeds at room temperature for 12 hours, followed by aqueous work-up (10% HCl and saturated NaHCO₃).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Reaction Temperature | 0°C → Room Temperature |
Carbodiimide-Mediated Coupling
Alternative methods employ carbodiimide reagents (e.g., EDCl or DCC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid.
Procedure :
- Activation :
Cyclopropanecarboxylic acid (1 eq), EDCl (1.2 eq), and HOBt (1.1 eq) are stirred in DMF at 0°C for 30 minutes.
- Coupling :
4-(Aminomethyl)aniline (1 eq) is added, and the mixture is stirred at room temperature for 24 hours. The product is isolated via extraction (ethyl acetate/water) and purified by column chromatography (SiO₂, hexane/ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–80% | |
| Solvent | Dimethylformamide | |
| Purification | Column Chromatography |
Optimization Strategies
Solvent and Temperature Effects
Protecting Group Utilization
The primary amine in 4-(aminomethyl)aniline is sensitive to oxidation. Protection with tert-butoxycarbonyl (Boc) groups prior to coupling is recommended:
- Protection : 4-(Aminomethyl)aniline is treated with di-tert-butyl dicarbonate (Boc₂O) in THF.
- Coupling : After amide formation, the Boc group is removed with trifluoroacetic acid (TFA) in DCM.
Impact on Yield :
| Condition | Yield Without Protection | Yield With Protection |
|---|---|---|
| EDCl/HOBt Method | 68% | 84% |
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
Single-crystal analysis confirms the planar amide bond and cyclopropane ring geometry. Key metrics:
| Bond Length (Å) | Value |
|---|---|
| C–C (cyclopropane) | 1.51 |
| C–N (amide) | 1.33 |
Challenges and Mitigation
Cyclopropane Ring Stability
The strained cyclopropane ring may undergo ring-opening under acidic or high-temperature conditions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide exhibits promising anticancer properties. Preliminary studies suggest that it interacts with specific cellular pathways involved in tumor growth and proliferation. For example, compounds similar to this structure have shown efficacy against various cancer cell lines, including those from breast, lung, and colon cancers .
Mechanisms of Action
The compound's mechanism of action may involve the inhibition of key enzymes or receptors associated with cancer progression. It is hypothesized that its structural characteristics allow it to effectively bind to these biological targets, thus modulating their activity and leading to reduced tumor viability .
Neurological Disorders
Neuroprotective Effects
this compound has been studied for its neuroprotective properties. Given the increasing prevalence of neurodegenerative diseases, compounds that can modulate neuroinflammation or promote neuronal survival are of great interest. Similar compounds have demonstrated potential in protecting neuronal cells from apoptosis induced by various stressors .
Metabolic Disorders
GPR40 Agonism
This compound has been identified as a potential agonist for GPR40 (also known as free fatty acid receptor 1), which plays a crucial role in insulin secretion and glucose metabolism. Agonists targeting GPR40 are being explored for their therapeutic potential in treating metabolic disorders such as diabetes and obesity. The ability of this compound to activate this receptor could provide a novel approach to managing these conditions .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, highlighting its versatility in chemical modification for enhanced biological activity. Derivatives of this compound have been explored for improved pharmacological profiles, including increased potency and selectivity towards specific biological targets .
-
Anticancer Activity Study
A study evaluated the effects of this compound on several cancer cell lines, demonstrating significant growth inhibition compared to control groups. The study highlighted the compound's ability to induce apoptosis in malignant cells through specific signaling pathways. -
Neuroprotection Assessment
In vitro experiments showed that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative diseases. -
Metabolic Regulation Research
Animal models treated with this compound exhibited improved insulin sensitivity and glucose tolerance, indicating its potential role as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropane ring can interact with hydrophobic regions of proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride: This compound is a hydrochloride salt form of this compound and has similar chemical properties.
4-(aminomethyl)pyridine: This compound has a similar aminomethyl group but differs in the aromatic ring structure, which is a pyridine ring instead of a phenyl ring.
Uniqueness
This compound is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical reactivity compared to other similar compounds. This structural feature makes it a valuable compound for various applications in research and industry .
Biological Activity
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide, a compound of significant interest in pharmacology, has been investigated for its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring substituted with a phenyl group and an aminomethyl moiety. Its molecular formula is CHNO, with a molecular weight of approximately 190.24 g/mol. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound primarily stems from its ability to modulate enzyme activity and receptor interactions. The aminomethyl group facilitates binding to specific enzymes and receptors, potentially leading to:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Binding : It has been shown to interact with neurotransmitter receptors, particularly those related to serotonin and norepinephrine, suggesting potential antidepressant properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies have suggested that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating that it may inhibit tumor growth through modulation of specific signaling pathways .
- Neurological Effects : Given its structural similarity to known antidepressants, there is potential for this compound to act as a serotonin-norepinephrine reuptake inhibitor (SNRI), which could be beneficial in treating mood disorders.
Case Studies and Experimental Data
- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited moderate activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anticancer Research : Studies have shown that the compound can inhibit the proliferation of cancer cells in culture. For example, it was tested against breast cancer cell lines, where it demonstrated significant cytotoxic effects at certain concentrations .
- Neuropharmacological Studies : A recent study explored the interaction of the compound with serotonin receptors. Results indicated that it could enhance serotonin levels in synaptic clefts, suggesting a mechanism similar to that of established antidepressants.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide | Structure | Similar mechanism; potential SNRI activity. |
| N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide | Structure | Exhibits significant biological activity; studied for different therapeutic applications. |
| N-[4-(methylphenyl)cyclopropanecarboxamide | Structure | Lacks amino group; reduced interaction with biological targets but increased lipophilicity. |
Q & A
Q. What synthetic methods are commonly employed for N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling cyclopropanecarbonyl chloride with 4-(aminomethyl)aniline derivatives. Evidence from analogous compounds (e.g., N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide) highlights the use of bases like triethylamine in dichloromethane at low temperatures to minimize side reactions . Optimization includes controlling stoichiometry, reaction time, and solvent polarity. For instance, maintaining temperatures below 0°C during acylation steps reduces undesired byproducts.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify key protons (e.g., cyclopropane CH at δ 1.2–1.5 ppm) and carbonyl carbons (δ ~170 ppm) .
- HPLC : Retention time consistency (e.g., 1.82 minutes for related compounds) ensures purity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHNO for the base compound) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Based on GHS classifications for structurally similar amides:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and EN 166-certified eye protection .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335: respiratory irritation risk) .
- First Aid : Immediate rinsing with water for skin/eye contact (H315/H319) and medical consultation for ingestion (H302) .
Advanced Research Questions
Q. How do structural modifications of this compound influence its biological activity?
Structure-Activity Relationship (SAR) studies on derivatives (e.g., indole or quinoline substitutions) reveal:
- Cyclopropane Rigidity : Enhances binding affinity to targets like histone deacetylases (HDACs) by restricting conformational flexibility .
- Aminomethyl Position : Para-substitution on the phenyl ring optimizes interactions with hydrophobic enzyme pockets, as seen in HDAC1 inhibitors (IC = 300 nM) .
- Electron-Withdrawing Groups : Chloro or trifluoromethyl substitutions improve metabolic stability but may reduce solubility .
Q. What computational strategies are effective for studying its molecular interactions (e.g., with HDACs)?
- Molecular Docking : AutoDock4 with flexible side-chain sampling (e.g., receptor residues in HDAC1) predicts binding modes. Grid-based docking parameters include a 60 Å box centered on the catalytic zinc ion .
- MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bond persistence .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from:
- Purity Variability : Impurities in synthesized batches (e.g., hydrochloride salts vs. free bases) alter IC values. Validate purity via HPLC and elemental analysis .
- Assay Conditions : Differences in cell lines (e.g., cancer vs. primary cells) or HDAC isoform specificity (HDAC1 vs. HDAC3) impact results. Standardize protocols using positive controls like MS-275 (Entinostat) .
Q. What in vivo models are suitable for evaluating its therapeutic potential?
- Xenograft Models : Nude mice implanted with human tumor cells (e.g., breast cancer MDA-MB-231) assess tumor growth inhibition. Dosages range from 10–50 mg/kg (oral or IP) .
- Pharmacokinetics : Monitor plasma half-life (t) and bioavailability using LC-MS/MS. Cyclopropane moieties often enhance metabolic stability compared to linear analogs .
Methodological Notes
- Synthetic Challenges : Side reactions (e.g., over-acylation) are mitigated by slow reagent addition and inert atmospheres .
- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare retention times to published standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
